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molecular formula C7H8N2O3 B8800681 1,3-dimethyl-5-nitro-1H-pyridin-2-one

1,3-dimethyl-5-nitro-1H-pyridin-2-one

Cat. No. B8800681
M. Wt: 168.15 g/mol
InChI Key: QMSGHJNATYWTIA-UHFFFAOYSA-N
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Patent
US09365576B2

Procedure details

A mixture of 1,3-dimethyl-5-nitropyridin-2(1H)-one (8.315 g, 49.4 mmol) and Pd/C 10% (1 g) in MeOH (100 mL) and THF (100 mL) was stirred under an atmospheric pressure of H2 at RT for 1.5 hr, filtered through celite, and concentrated. The residue was triturated in Et2O to afford the title compound (6.12 g, 90% yield) as a beige solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.94 (s, 3 H) 3.31 (s, 3 H covered by water signal) 4.15 (br s, 2 H) 6.70 (s, 1 H) 6.95 (s, 1 H).
Quantity
8.315 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([CH3:11])[C:3]1=[O:12]>CO.C1COCC1.[Pd]>[NH2:8][C:6]1[CH:5]=[C:4]([CH3:11])[C:3](=[O:12])[N:2]([CH3:1])[CH:7]=1

Inputs

Step One
Name
Quantity
8.315 g
Type
reactant
Smiles
CN1C(C(=CC(=C1)[N+](=O)[O-])C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under an atmospheric pressure of H2 at RT for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated in Et2O

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC=1C=C(C(N(C1)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.12 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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